![molecular formula C12H9FN2O3 B1297369 3-(4-Fluorophenoxy)-5-nitroaniline CAS No. 208122-60-5](/img/structure/B1297369.png)
3-(4-Fluorophenoxy)-5-nitroaniline
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Overview
Description
“3-(4-Fluorophenoxy)propionic acid” is a compound with the molecular weight of 184.16 . Another related compound is “3-(4-Fluorophenoxy)aniline” with a molecular weight of 203.22 .
Molecular Structure Analysis
The structure of “3-(4-Fluorophenoxy)benzoic Acid” contains a total of 27 bond(s). There are 18 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .
Physical And Chemical Properties Analysis
“3-(4-Fluorophenoxy)propionitrile” has an average mass of 165.164 Da and a mono-isotopic mass of 165.058990 Da .
Scientific Research Applications
Sono-Photochemical Properties
Research into zinc phthalocyanine/graphene oxide composites, which include fluoro derivatives similar to 3-(4-Fluorophenoxy)-5-nitroaniline, has revealed their potential in sono-photodynamic therapy (SPDT) . These composites could serve as photosensitizers, offering therapeutic contributions in photo-physicochemical and sono-photochemical studies .
Mechanism of Action
Target of Action
A structurally similar compound, s-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, has been reported to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
Based on the structural similarity to s-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, it can be hypothesized that it may interact with its target receptor, potentially leading to changes in the receptor’s activity .
Result of Action
Based on its potential interaction with the androgen receptor, it may influence the expression of genes regulated by this receptor, potentially affecting cellular processes such as cell growth and differentiation .
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenoxy)-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIWYTAGLVJORJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296723 |
Source
|
Record name | 3-(4-Fluorophenoxy)-5-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)-5-nitroaniline | |
CAS RN |
208122-60-5 |
Source
|
Record name | 3-(4-Fluorophenoxy)-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208122-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenoxy)-5-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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